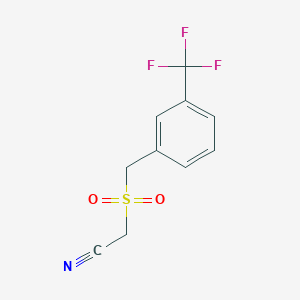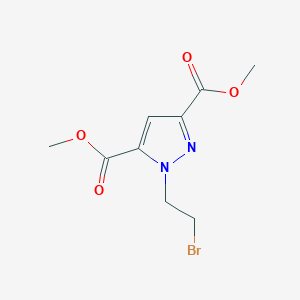
Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
Descripción general
Descripción
This compound pertains to a class of pyrazole derivatives known for their versatile chemical and physical properties. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring containing two nitrogen atoms in adjacent positions. The interest in these compounds lies in their potential applications in various fields, including pharmaceuticals, agriculture, and materials science, due to their structural diversity and functionalizability.
Synthesis Analysis
Although the specific synthesis of "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" isn't directly reported, related compounds have been synthesized through a variety of methods. For instance, the synthesis and characterization of antipyrine derivatives, which share a similar pyrazole core, involve reactions under specific conditions to yield desired products with good yields. These processes often include steps like cyclization, substitution, and functionalization to introduce various substituents into the pyrazole ring (Saeed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including X-ray diffraction studies, reveals detailed insights into their crystalline structure, intermolecular interactions, and conformational preferences. For related compounds, the arrangement in the crystal lattice is often stabilized by hydrogen bonds and π-π stacking interactions, indicating that these forces play a crucial role in the solid-state assembly of such molecules (Xiao & Zhao, 2009).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate serves as a crucial intermediate in the synthesis of pyrazole derivatives, a class of heterocycles known for their extensive biological activities. Pyrazoles have been extensively studied for their potential in creating biologically active compounds, offering a vast array of pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities. The synthesis methods often involve condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine to produce these heterocyclic compounds efficiently (A. M. Dar & Shamsuzzaman, 2015).
Bioactive Molecule Development
Research into pyrazole derivatives has highlighted their significance in developing new therapeutic agents. The structural versatility of pyrazoles allows for the design of molecules with specific biological activities, including antimicrobial, anticancer, and antimalarial properties. This has led to a growing interest in synthesizing pyrazoline derivatives, showcasing a high degree of biological efficacy against various diseases. The development of these compounds underscores the importance of Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate as a foundational substance for creating bioactive molecules with potential therapeutic applications (Pushkar Kumar Ray et al., 2022).
Multicomponent Synthesis
The compound's role extends to facilitating multicomponent reactions (MCRs) for synthesizing biologically active pyrazole derivatives. These reactions are valued for their efficiency in combining multiple reactants to form complex products in a single step, demonstrating the compound's utility in streamlining synthetic processes. This approach is particularly beneficial in the pharmaceutical and medicinal chemistry sectors, where the rapid and efficient synthesis of bioactive compounds is crucial (Diana Becerra et al., 2022).
Propiedades
IUPAC Name |
dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIHKXZPZGPUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363303 | |
| Record name | Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |
CAS RN |
163213-29-4 | |
| Record name | Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


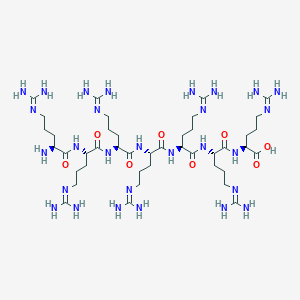
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
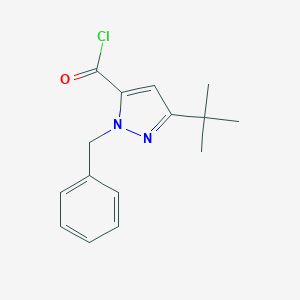
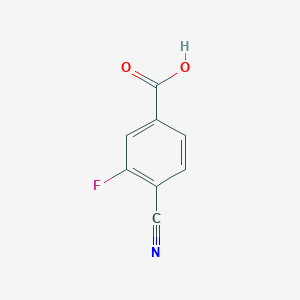
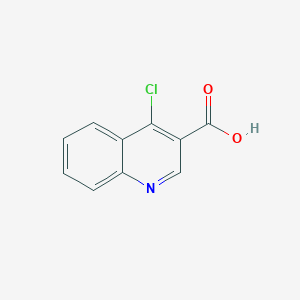
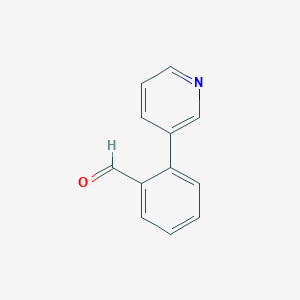
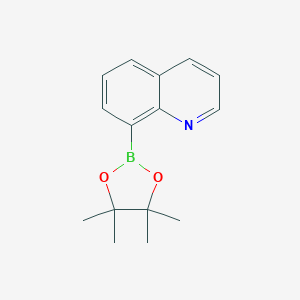
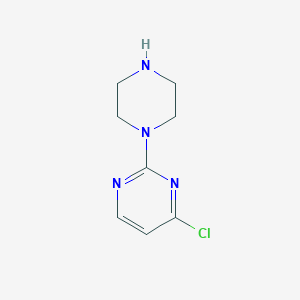
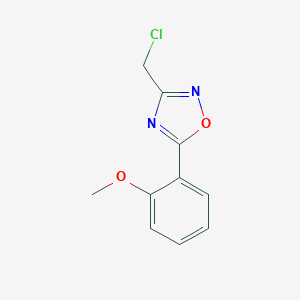
![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
